

An In-depth Technical Guide on the Thermochemical Properties of 2-Hydroxyquinoline Isomers

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Compound of Interest

Compound Name: 2-Hydroxyquinoline

Cat. No.: B3428878

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This technical guide provides a comprehensive overview of the thermochemical properties of **2-hydroxyquinoline** and its isomers. A critical aspect of understanding the stability and reactivity of these compounds lies in their thermochemical characteristics, particularly the tautomeric equilibrium between the enol (hydroxyquinoline) and keto (quinolinone) forms. This guide summarizes key quantitative data, details experimental methodologies for their determination, and visualizes relevant biological signaling pathways where quinoline derivatives play a significant role.

Thermochemical Data of 2-Hydroxyquinoline Isomers

The thermochemical properties of **2-hydroxyquinoline** isomers are crucial for predicting their behavior in chemical and biological systems. Due to a scarcity of experimental data, computational methods, particularly the high-accuracy CBS-QB3 (Complete Basis Set-QB3) method, have been instrumental in determining the gas-phase enthalpies of formation ($\Delta_f H^\circ_{\text{gas}}$) for these compounds. The following tables summarize the available data for various isomers and their corresponding keto-tautomers.

It is important to note that specific experimental or computational data for the standard entropy (S°) and Gibbs free energy of formation ($\Delta_f G^\circ$) for the full range of **2-hydroxyquinoline**

isomers are not readily available in the current literature. The Gibbs free energy can be estimated using the Gibbs-Helmholtz equation ($\Delta G = \Delta H - T\Delta S$) if the standard entropies are known.

Table 1: Gas-Phase Enthalpy of Formation ($\Delta_f H^\circ_{\text{gas}}$) of Hydroxyquinoline Isomers (Enol Form) at 298.15 K[1]

Isomer	Structure	$\Delta_f H^\circ_{\text{gas}}$ (kJ/mol)
2-Hydroxyquinoline	-44.7	
3-Hydroxyquinoline	-54.9	
4-Hydroxyquinoline	-50.1	
5-Hydroxyquinoline	-48.3	
6-Hydroxyquinoline	-52.7	
7-Hydroxyquinoline	-58.2	
8-Hydroxyquinoline	-25.0	

Table 2: Gas-Phase Enthalpy of Formation ($\Delta_f H^\circ_{\text{gas}}$) of Quinolinone Isomers (Keto Form) at 298.15 K[1]

Isomer	Structure	$\Delta_f H^\circ_{\text{gas}}$ (kJ/mol)
2(1H)-Quinolinone	-85.7	
4(1H)-Quinolinone	-79.4	

Note on Tautomeric Stability: The computational data consistently indicates that the keto tautomers (quinolinones) are thermodynamically more stable than their corresponding enol (hydroxyquinoline) forms in the gas phase, as evidenced by their lower enthalpies of formation[1]. This stability is a key factor in their reactivity and biological activity.

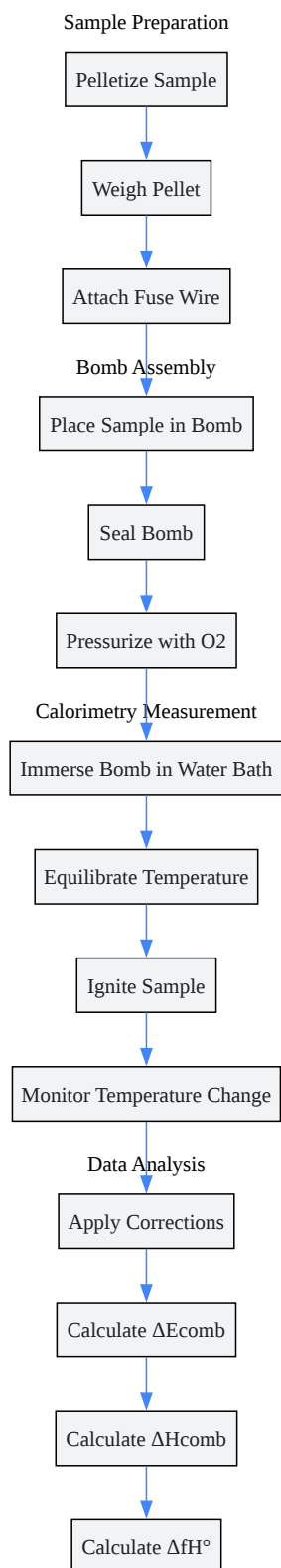
Experimental Protocols for Determining Thermochemical Properties

The determination of thermochemical data for compounds like **2-hydroxyquinoline** isomers relies on precise calorimetric techniques. The two primary experimental methods are static bomb calorimetry for measuring the enthalpy of combustion and Calvet microcalorimetry for determining the enthalpy of sublimation.

Static Bomb Calorimetry for Enthalpy of Combustion

This method is used to determine the standard molar enthalpy of combustion ($\Delta_c H^\circ$), from which the standard molar enthalpy of formation ($\Delta_f H^\circ$) in the solid state can be derived.

Experimental Workflow:



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Bomb Calorimetry Workflow

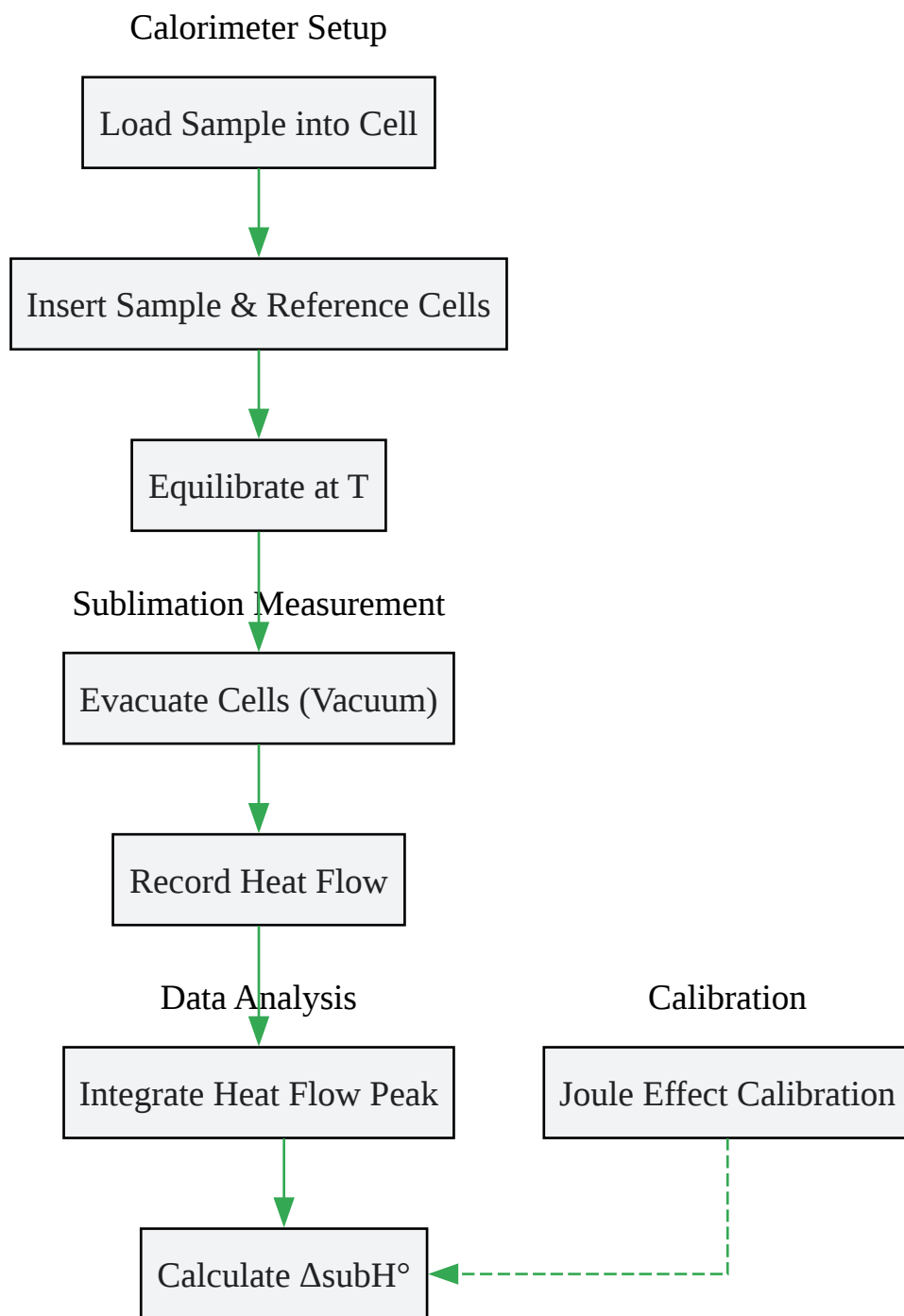
Detailed Methodology:

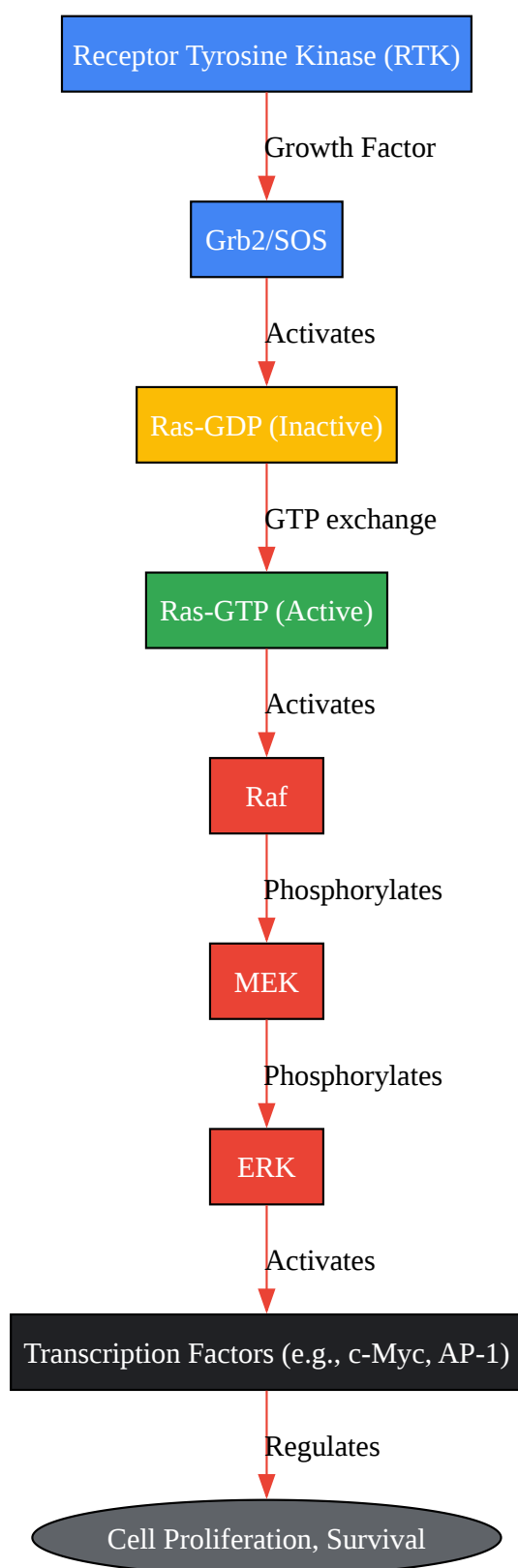
- **Sample Preparation:** A known mass of the solid organic compound is pressed into a pellet. A fuse wire of known length and mass is attached to the ignition terminals of the bomb head, with the wire in contact with the pellet.
- **Bomb Assembly:** The bomb head is placed in the bomb cylinder, and the screw cap is tightened to create a seal. The bomb is then purged with oxygen to remove air and subsequently pressurized with pure oxygen to approximately 30 atm.
- **Calorimeter Setup:** The sealed bomb is placed inside a calorimeter jacket filled with a known volume of water. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
- **Combustion:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
- **Data Analysis:** The temperature change is corrected for heat exchange with the surroundings. The heat capacity of the calorimeter system (bomb, water, etc.) is determined by calibrating with a substance of a known heat of combustion, such as benzoic acid. The enthalpy of combustion is then calculated from the corrected temperature rise and the heat capacity of the calorimeter. The standard enthalpy of formation is subsequently derived using Hess's law.

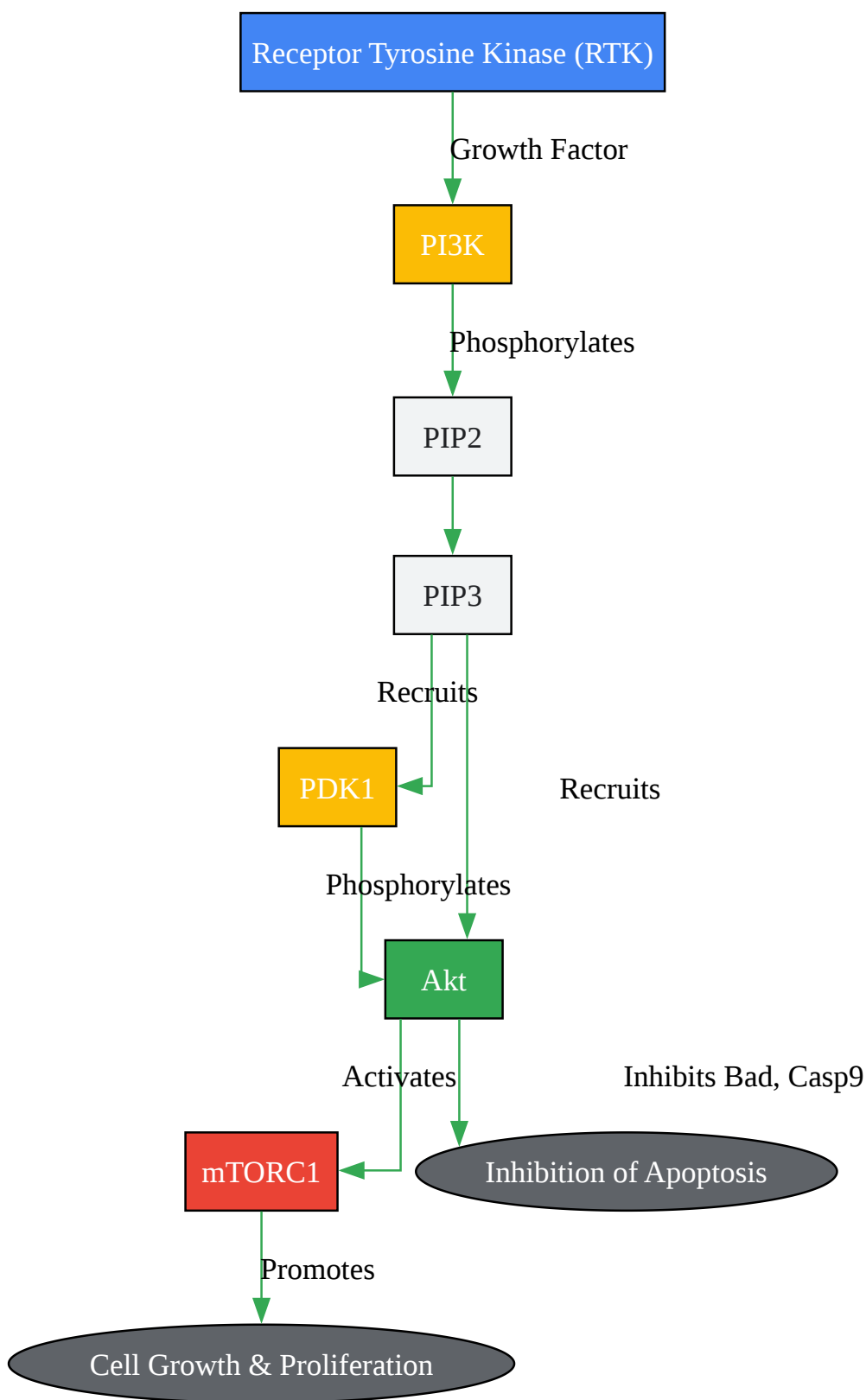
Calvet Microcalorimetry for Enthalpy of Sublimation

This technique is employed to measure the standard molar enthalpy of sublimation ($\Delta_{\text{sub}}H^\circ$), which is the enthalpy change when one mole of a substance in its solid state transitions directly to the gaseous state.

Experimental Workflow:







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References

- 1. chemrxiv.org [chemrxiv.org]
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